![molecular formula C10H7F3N4O2 B2388014 5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid CAS No. 704878-53-5](/img/structure/B2388014.png)
5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid
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Description
5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid, also known as TFTA, is a synthetic compound that belongs to the class of tetrazole derivatives. TFTA has been studied extensively due to its potential applications in various scientific fields.
Scientific Research Applications
- Synthesis and Characterization : 5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized. Its electron-withdrawing substituent significantly increases acidity compared to analogues .
- Antifungal Potential : Docking studies suggest that this compound could bind to the active site of Candida albicans leucyl-tRNA synthetase (LeuRS), similar to the approved antifungal drug Tavaborole. It also shows moderate antimicrobial activity against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus .
- Suzuki-Miyaura Cross-Coupling : 5-(4-Formylphenyl)-3-trifluoromethylphenol serves as a reactant in microwave-assisted Suzuki-Miyaura cross-coupling reactions .
- Vinylic MIDA Boronates : It contributes to the preparation of vinylic MIDA boronates, which find applications in organic synthesis .
- Antitumor Agents : trans-2-4-(Trifluoromethyl)phenyl vinylboronic acid is employed in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents .
- Antibacterial Agents : The potential mechanism of action for 2-formylphenylboronic acids suggests their use as antibacterial agents .
- Crystal Structure : Investigating the crystal structure and properties of these compounds provides valuable insights for further applications .
- Equilibrium Isomerization : Understanding the isomerization behavior enhances our knowledge of their reactivity .
Antimicrobial Activity
Organic Synthesis
Biologically Active Compounds
Drug Development
Crystallography and Equilibrium Studies
Pharmaceutical Research
properties
IUPAC Name |
2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)7-3-1-6(2-4-7)9-14-16-17(15-9)5-8(18)19/h1-4H,5H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQXZBNPFBYTDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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